molecular formula C15H21NO3 B5675066 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]azepane

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]azepane

Cat. No.: B5675066
M. Wt: 263.33 g/mol
InChI Key: YKRUIYHKAGQILD-UHFFFAOYSA-N
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Description

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]azepane is a chemical compound characterized by the presence of a benzodioxole ring substituted with a methoxy group and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]azepane typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized by reacting catechol with methylene chloride in the presence of a base.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide and a base such as potassium carbonate.

    Attachment of the Azepane Moiety: The azepane ring is attached through a nucleophilic substitution reaction, where the benzodioxole derivative reacts with an azepane derivative under suitable conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the benzodioxole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole or azepane derivatives.

Scientific Research Applications

1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]azepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]azepane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • 7-Methoxy-1,3-benzodioxole-5-carboxylic acid
  • 7-Methoxy-1,3-benzodioxol-5-ylamine hydrochloride
  • 8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-ylmethanol

Uniqueness: 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]azepane is unique due to the presence of both the benzodioxole and azepane moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-17-13-8-12(9-14-15(13)19-11-18-14)10-16-6-4-2-3-5-7-16/h8-9H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRUIYHKAGQILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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